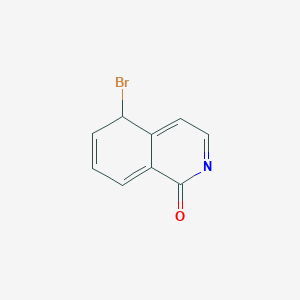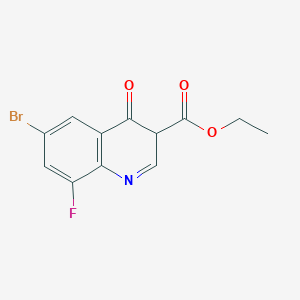
ethyl 6-bromo-8-fluoro-4-oxo-3H-quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-8-fluoro-4-oxo-3H-quinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, fluorine, and ester functional groups, making it a versatile building block in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-8-fluoro-4-oxo-3H-quinoline-3-carboxylate typically involves the cyclization of substituted anilines with diethyl ethoxymethylenemalonate. For instance, a mixture of 4-bromo-2-fluoroaniline and diethyl ethoxymethylenemalonate is heated to 130°C in a flask equipped with a Dean-Stark trap to collect the formed ethanol. The mixture is then cooled, diluted with hexanes, and the resulting solid is collected and dried. This solid is further dissolved in diphenyl ether and heated to 250°C for 2 hours. The solution is allowed to cool, and the resulting solid is collected, washed with hexanes, and dried .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted quinolines.
Oxidation Products: Oxidized quinoline derivatives.
Reduction Products: Reduced quinoline derivatives.
Hydrolysis Products: 6-bromo-8-fluoro-4-oxo-3H-quinoline-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-8-fluoro-4-oxo-3H-quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Industrial Applications: The compound is used in the synthesis of dyes and pigments, as well as in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 6-bromo-8-fluoro-4-oxo-3H-quinoline-3-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards certain biological targets .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 6-chloro-8-fluoro-4-oxo-3H-quinoline-3-carboxylate
- Ethyl 6-bromo-8-chloro-4-oxo-3H-quinoline-3-carboxylate
- Ethyl 6-bromo-8-fluoro-4-hydroxy-3H-quinoline-3-carboxylate
Comparison: Ethyl 6-bromo-8-fluoro-4-oxo-3H-quinoline-3-carboxylate is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. This combination enhances its reactivity and binding affinity in various chemical and biological contexts. Compared to its analogs, this compound may exhibit superior pharmacological activity and stability .
Eigenschaften
Molekularformel |
C12H9BrFNO3 |
|---|---|
Molekulargewicht |
314.11 g/mol |
IUPAC-Name |
ethyl 6-bromo-8-fluoro-4-oxo-3H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9BrFNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5,8H,2H2,1H3 |
InChI-Schlüssel |
FMQGUGVLSAXSGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C=NC2=C(C1=O)C=C(C=C2F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



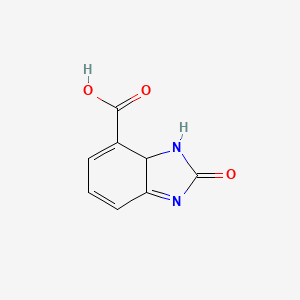
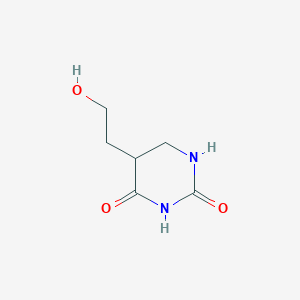

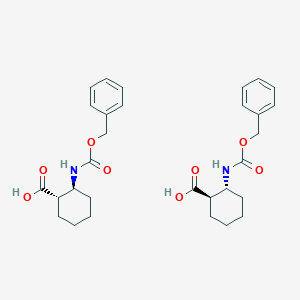
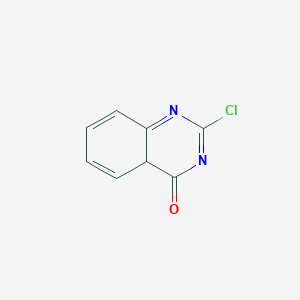
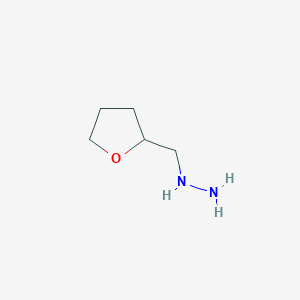
![N-({4-[(pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12358934.png)
![N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide](/img/structure/B12358937.png)

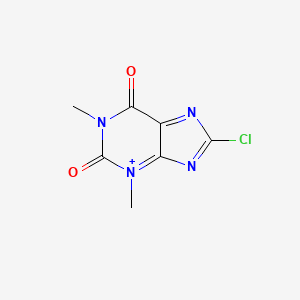
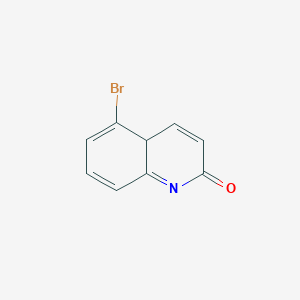
![(E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B12358992.png)
